4-Bromo-7-chloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJRYOENRFNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. pharmablock.comnih.govnih.gov This structural motif is a key component in numerous drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antiemetic agents. nih.govpharmablock.comnih.gov
The versatility of the indazole ring system stems from several key features:
Bioisosterism: The indazole nucleus can act as a bioisostere for other aromatic systems like phenol (B47542) and indole (B1671886). pharmablock.com This allows medicinal chemists to modify a drug's properties, such as lipophilicity and metabolic stability, by replacing a phenol or indole group with an indazole moiety. pharmablock.com
Hydrogen Bonding: The presence of an NH group allows for hydrogen bond donation, while an additional nitrogen atom can act as a hydrogen bond acceptor. pharmablock.com This dual functionality can lead to enhanced binding affinity with biological targets. pharmablock.com
Privileged Fragment: In fragment-based drug discovery (FBDD), the indazole scaffold has proven to be a valuable starting point for developing new therapeutic agents. pharmablock.com
Kinase Inhibition: Many kinase inhibitors, a crucial class of anticancer drugs, feature an indazole core that forms key interactions with the hinge region of the kinase enzyme. pharmablock.comrsc.org
The strategic placement of substituents, such as the bromo and chloro groups in 4-Bromo-7-chloro-1H-indazole, can further modulate the biological activity and pharmacokinetic properties of these compounds. lookchem.com
A Glimpse into Indazole Tautomerism and Stability
Indazoles can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.comresearchgate.net A less common form is the 3H-indazole. chemicalbook.com
Stability: The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole. nih.govchemicalbook.comresearchgate.net Theoretical calculations and experimental studies have shown that 1H-indazole is more stable by approximately 3.6 to 4.1 kcal/mol. rsc.orgresearchgate.net This stability is attributed to its benzenoid character, which is more aromatic than the quinoid structure of the 2H-tautomer. researchgate.net
Basicity: Conversely, 2H-indazoles are stronger bases than their 1H counterparts. chemicalbook.com This is because the proton affinity of the ring nitrogen is higher in the 2H form. chemicalbook.com
Solvent and Substituent Effects: While the 1H-tautomer is typically predominant, the equilibrium can be influenced by solvent polarity and the nature of substituents on the indazole ring. chemicalbook.comresearchgate.net In some cases, intramolecular or intermolecular hydrogen bonding can stabilize the 2H-tautomer. researchgate.net
Crafting the Indazole Core: General Synthetic Strategies
The construction of the indazole ring system can be achieved through various synthetic methodologies. These strategies often involve the formation of the crucial N-N bond and the cyclization of an appropriately substituted benzene (B151609) derivative.
Computational Chemistry and in Silico Modeling of 4 Bromo 7 Chloro 1h Indazole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule. These calculations are fundamental in predicting the behavior of 4-bromo-7-chloro-1H-indazole at a molecular level.
The reactivity of the molecule can be predicted by calculating various chemical descriptors. For instance, the Fukui function, derived from DFT, can identify the most electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting the outcomes of chemical reactions and for understanding the molecule's potential to interact with biological macromolecules.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound and its derivatives, FMO analysis can predict their charge transfer properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively. This analysis is instrumental in designing derivatives with tailored electronic properties.
Table 1: Representative Frontier Molecular Orbital Data for Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indazole Derivative A | -6.2 | -1.5 | 4.7 |
| Indazole Derivative B | -6.5 | -1.8 | 4.7 |
| Indazole Derivative C | -6.0 | -1.3 | 4.7 |
Note: The data in this table are representative examples for illustrative purposes and are not specific experimental values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. The MEP map uses a color scale to indicate regions of varying electron density. Red typically represents electron-rich areas (negative electrostatic potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive electrostatic potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the halogen substituents, highlighting their role as potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. This visual representation is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For this compound and its derivatives, docking simulations are essential for identifying potential protein targets and understanding the molecular basis of their biological activity.
Molecular docking algorithms can predict the binding affinity of a ligand to a target protein, often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. By docking this compound and its derivatives into the active sites of various enzymes or receptors, researchers can screen for potential biological targets.
Furthermore, these simulations reveal the most likely binding mode or conformation of the ligand within the binding pocket. This includes the orientation of the molecule and its specific interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding the binding mode is crucial for the rational design of more potent and selective inhibitors.
Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Kinase Target
| Ligand | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| Indazole Derivative X | -8.5 | 3 | Lys745, Met793, Asp855 |
| Indazole Derivative Y | -9.2 | 4 | Lys745, Thr790, Met793, Asp855 |
| Indazole Derivative Z | -8.9 | 3 | Gln791, Met793, Cys797 |
Note: This table provides hypothetical data to illustrate the type of information obtained from molecular docking studies.
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. The simulations can pinpoint which residues form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand.
For derivatives of this compound, this information is invaluable for structure-activity relationship (SAR) studies. By understanding which parts of the molecule interact with specific amino acids, medicinal chemists can design modifications to enhance these interactions, leading to improved binding affinity and biological activity. This targeted approach accelerates the drug discovery process and reduces the need for extensive empirical screening.
Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of ligand-receptor complexes over time, providing a deeper understanding of the stability of the ligand within the binding pocket and its conformational dynamics. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique to indazole derivatives in general can be extrapolated.
A typical MD simulation study for a derivative of this compound would involve:
System Preparation: Building the initial complex, often from a molecular docking pose, and solvating it in a water box with appropriate ions to neutralize the system.
Minimization and Equilibration: A series of energy minimization and equilibration steps to relax the system and bring it to a stable temperature and pressure.
Production Run: The main simulation run where the trajectory data is collected for analysis.
Analysis of the MD trajectory can reveal crucial information such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key hydrogen bonds and hydrophobic interactions over time. For example, a study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm the stability of the most potent compound in the active site of the protein. nih.gov
Such simulations for this compound derivatives would be critical in validating docking poses, understanding the energetic contributions of different functional groups to binding affinity, and guiding the design of analogs with improved stability and, consequently, enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their effects.
QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). For a series of this compound derivatives, a 2D-QSAR model could be developed by correlating these descriptors with their measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
3D-QSAR: These models utilize the 3D structural information of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. mdpi.com In a 3D-QSAR study of this compound analogs, the molecules would be aligned, and steric and electrostatic fields would be calculated around them. The variations in these fields would then be correlated with the biological activity.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.
Descriptor Calculation: Calculation of relevant 2D or 3D descriptors.
Model Building: Using statistical methods to build the correlation model.
Model Validation: Rigorous internal and external validation to assess the predictive power of the model. This includes metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²_pred). mdpi.com
A hypothetical 3D-QSAR study on a series of indazole derivatives might yield the following statistical results, indicating a robust and predictive model:
| Parameter | Value |
| q² (cross-validated R²) | 0.706 |
| R² (non-cross-validated R²) | 0.969 |
| R²_pred (external validation) | 0.866 |
| Data sourced from: mdpi.com | |
| This table is interactive. You can sort and filter the data. |
The primary output of a QSAR study is the identification of key structural features that influence biological activity. For this compound derivatives, QSAR models could reveal the importance of the bromo and chloro substituents at the 4 and 7 positions, as well as the nature of substituents at other positions of the indazole ring.
For example, 3D-QSAR contour maps can visualize the regions where certain properties are favorable or unfavorable for activity. nih.gov
Steric Contour Maps: Green contours might indicate regions where bulky groups enhance activity, while yellow contours could suggest regions where steric hindrance is detrimental.
Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups are favored, whereas red contours indicate a preference for electronegative groups.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Pharmacokinetic Prediction
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicity properties of drug candidates early in the discovery process. This helps in identifying compounds with poor ADMET profiles, thereby reducing the likelihood of late-stage failures.
For this compound and its derivatives, a comprehensive in silico ADMET assessment would typically include the prediction of several key parameters:
Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.
Distribution: Estimation of parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (Vd).
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) and sites of metabolism.
Excretion: Estimation of renal clearance and total clearance.
Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.
Various computational tools and web servers are available for ADMET prediction, often employing QSPR models or rule-based systems. For example, the "rule of five" provides a quick assessment of drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. rjptonline.org
A hypothetical in silico ADMET profile for a derivative of this compound might look like the following:
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
| This table is interactive. You can sort and filter the data. |
Biological and Pharmacological Research of 4 Bromo 7 Chloro 1h Indazole Analogues
Structure-Activity Relationship (SAR) Studies of Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents.
Influence of Halogen Substitutions (Bromo and Chloro) on Biological Activity
Halogenation is a key strategy in modifying the biological properties of indazole derivatives. The introduction of bromine and chlorine atoms can affect the compound's lipophilicity, electronic properties, and steric profile, which in turn influences its interaction with biological targets. researchgate.netslideshare.net
For instance, in a series of indazole-based synthetic cannabinoid receptor agonists, halogen substitution on the indazole core played a significant role in their in vitro CB1 receptor activity. Specifically, for certain classes of these compounds, analogs with a fluorine atom at the 5-position of the indazole core exhibited the lowest EC50 values, indicating higher potency. nih.gov While this study focused on fluorine, it highlights the general principle that the type and position of the halogen can significantly modulate biological activity. In some cases, inconsistencies in SARs have been noted, emphasizing the need for further exploration of halogenated indazole derivatives. nih.gov
The presence of a bromine atom at the 6-position of the 1H-indazole ring has been shown to be a promising feature for antibacterial activity. researchgate.net It is suggested that the bromine atom can affect the compound's lipophilicity and electronic characteristics, potentially enhancing its ability to penetrate bacterial cells and interact with its targets. researchgate.net
Furthermore, the regioselective synthesis of halogenated 2H-indazoles has been achieved, allowing for the preparation of various mono-, poly-, and hetero-halogenated derivatives. rsc.org For example, 3-bromo-7-chloro-2H-indazoles have been synthesized, demonstrating the feasibility of incorporating both bromo and chloro substituents into the indazole scaffold. rsc.org This provides a valuable toolkit for medicinal chemists to fine-tune the biological activity of indazole derivatives.
Impact of Substituents at N-1, N-2, and other positions on the Indazole Ring
The position of substitution on the indazole nitrogen atoms (N-1 and N-2) is a critical determinant of biological activity. beilstein-journals.orgnih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of alkylating agent and reaction conditions. nih.govresearchgate.netbeilstein-journals.org
For example, studies on the N-alkylation of various substituted indazoles have shown that the presence of certain groups at specific positions can direct alkylation to either the N-1 or N-2 position. nih.govresearchgate.net This regiocontrol is vital as N-1 and N-2 isomers can exhibit distinct pharmacological profiles. nih.gov
Substituents at other positions of the indazole ring also play a crucial role in determining the biological activity. In the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. The indazole-3-carboxamide isomer actively inhibited calcium influx, while its reverse amide isomer was inactive. nih.gov
In a series of indazole derivatives evaluated for their antiproliferative activities, the nature of the substituent at the R1 position significantly influenced their potency against various cancer cell lines. For instance, a pyridyl analogue displayed improved antiproliferative activity compared to a phenyl analogue, and the size of the alkyl substituent at the piperazinyl N4 position was also found to be important. nih.gov
Anticancer Activity and Mechanisms of Action
Indazole derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use, such as axitinib, pazopanib, and lonidamine. ingentaconnect.comnih.govresearchgate.net Their anticancer effects are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. nih.gov
Inhibition of Kinase Targets (e.g., Tyrosine Threonine Kinase (TTK), MAPK1, Akt, FGFR, IDO1, Pim, Aurora kinases, Bcr-Abl)
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various protein kinases. nih.gov These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.
Aurora Kinases: Overexpression of Aurora kinases is observed in many cancers, making them attractive therapeutic targets. nih.govijddmr.org Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms (Aurora A or B). nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers. nih.gov Indazole derivatives have been developed as inhibitors of FGFR kinases. nih.govnih.gov
Pim Kinases: Pim kinases are associated with poor patient prognosis in many cancers. ijddmr.org Dihydropyrrole[2,3-g]indazoles have been synthesized and shown to have promising inhibitory activities against Pim-1 and Pim-3 kinases. ijddmr.org
Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML). nih.gov While not the primary focus of the provided information, indazole-based compounds have been investigated as Bcr-Abl inhibitors.
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. nih.gov 1H-indazole derivatives have been reported as IDO1 inhibitors. ijddmr.org Additionally, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress IDO1 expression. nih.gov
MAPK Pathway: A novel 1,3-dimethyl-6-amino indazole derivative has been found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov
Anti-proliferative Effects on Various Cancer Cell Lines (e.g., A549, MCF7, HL60, KB, SMMC-7721, HCT116)
Indazole derivatives have demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines.
A series of novel polysubstituted indazoles showed interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values in the micromolar range. nih.gov Further testing confirmed their activity against additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast). researchgate.net
Another study reported the synthesis of indazole derivatives with potent growth inhibitory activity against A549 (lung), HepG2 (liver), MCF-7 (breast), HCT116 (colorectal), and 4T1 (mouse breast) cancer cell lines. nih.gov Similarly, new imatinib (B729) derivatives, which can be considered related to kinase inhibitors, showed significant antiproliferative activity against A549 and K562 (chronic myeloid leukemia) cells. mdpi.com
The table below summarizes the anti-proliferative activity of selected indazole derivatives against various cancer cell lines.
| Cancer Cell Line | Cell Line Type | Observed Anti-proliferative Activity |
|---|---|---|
| A549 | Lung Carcinoma | nih.govnih.govresearchgate.netmdpi.com |
| MCF7 | Breast Adenocarcinoma | nih.govnih.gov |
| HL60 | Promyelocytic Leukemia | Data not available in the provided context |
| KB | Oral Epidermoid Carcinoma | Data not available in the provided context |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available in the provided context |
| HCT116 | Colorectal Carcinoma | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
In addition to inhibiting proliferation, many indazole derivatives induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.
Several studies have shown that active indazole compounds can trigger apoptosis. nih.gov For example, a potent indazole derivative, compound 2f, was found to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. nih.gov Another compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also demonstrated apoptosis-inducing activity in hypopharyngeal carcinoma cells. nih.gov
Furthermore, some indazole derivatives have been shown to cause cell cycle arrest. nih.gov For instance, certain polysubstituted indazoles caused a block of cells in the S phase of the cell cycle, while another derivative led to an increase of cells in the G2/M phase. nih.gov The ability of these compounds to halt the cell cycle at different phases prevents cancer cells from dividing and proliferating. mdpi.comnih.govresearchgate.net
Antimicrobial Activities
Indazole derivatives are recognized for their broad-spectrum antimicrobial capabilities, including antibacterial, antifungal, and antiprotozoal effects. nih.govorientjchem.orggdcplkd.ac.in The introduction of halogen atoms, such as bromine and chlorine, into the indazole structure can significantly modulate this biological activity, leading to the development of potent antimicrobial agents.
Antibacterial Efficacy against Gram-positive and Gram-negative Strains (e.g., Escherichia coli, Salmonella enterica serovar Typhi, Bacillus subtilis)
Analogues of 4-bromo-1H-indazole have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov This mechanism offers a promising avenue for developing new antibacterial agents.
A study on novel 4-bromo-1H-indazole derivatives revealed significant in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results showed that this class of compounds was particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov
Key findings from this research include:
Compound 18 demonstrated potent activity against penicillin-resistant Staphylococcus aureus, being 256-fold more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov
Compound 9 was identified as the most active against S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL. This potency was 32 times greater than 3-MBA and 2 times greater than the antibiotic ciprofloxacin. nih.gov
Several synthesized compounds also showed moderate inhibition of cell division against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, with a minimum cell division concentration of 128 µg/mL. nih.gov
The antibacterial potential of halogenated indazoles is further supported by research on related structures. Studies on 6-bromo-1H-indazole derivatives linked to 1,2,3-triazole moieties also reported moderate to good inhibition against various bacterial strains. banglajol.inforesearchgate.net Similarly, other substituted indazoles have shown significant growth inhibition against bacteria such as Bacillus subtilis and Salmonella typhi. eurekaselect.com The inclusion of halogen atoms, a feature of 4-bromo-7-chloro-1H-indazole, is a known strategy for enhancing antibacterial potency in heterocyclic compounds. antibiotics-chemotherapy.ruresearchgate.net
| Compound/Analogue | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4-Bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-MBA | nih.gov |
| 4-Bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | MIC: 4 µg/mL (2-fold more active than ciprofloxacin) | nih.gov |
| Various 4-bromo-1H-indazole derivatives | Escherichia coli ATCC25922 | Minimum cell division concentration: 128 µg/mL | nih.gov |
| Various 4-bromo-1H-indazole derivatives | Pseudomonas aeruginosa ATCC27853 | Minimum cell division concentration: 128 µg/mL | nih.gov |
Antifungal Efficacy against Yeast and Fungal Pathogens (e.g., Candida albicans, Candida glabrata, R. oryzae)
The investigation into indazole analogues extends to their potential as antifungal agents. Research has shown that derivatives of the indazole scaffold can inhibit the growth of pathogenic fungi, including various Candida species, which are common causes of opportunistic infections. orientjchem.orggdcplkd.ac.in
For instance, a study on N-methyl-3-aryl indazole derivatives demonstrated that several compounds exhibited inhibitory activity against Candida albicans. orientjchem.orggdcplkd.ac.in Furthermore, research into other halogenated heterocyclic compounds has shown potent antifungal effects. A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, displayed significant activity against numerous clinical isolates of C. albicans, with MIC values as low as 0.00195 to 0.0078 μg/mL. nih.gov
In a study of phloeodictine analogues, which are marine-derived alkaloids, several synthetic derivatives showed broad-spectrum antifungal activity against clinically relevant pathogens. This included potent activity against Candida albicans and the often-resistant Candida glabrata. usda.gov Some of these analogues demonstrated fungicidal activity with minimum inhibitory concentrations (MICs) ranging from 0.88 to 10 µM. usda.gov Although not indazoles, these findings highlight the potential of halogenated heterocyclic structures in the development of new antifungal drugs.
| Compound Class/Analogue | Fungal Pathogen | Observed Activity | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles | Candida albicans | Inhibitory activity observed | orientjchem.orggdcplkd.ac.in |
| 2-bromo-2-chloro...phenylethanone | Candida albicans (clinical isolates) | MIC range: 0.00195 - 0.0078 µg/mL | nih.gov |
| Phloeodictine analogues | Candida albicans | MIC range: 0.88 - 10 µM (Fungicidal) | usda.gov |
| Phloeodictine analogues | Candida glabrata | MIC range: 0.88 - 10 µM (Fungicidal) | usda.gov |
Antiprotozoal Efficacy (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
The therapeutic utility of indazole derivatives also includes activity against protozoan parasites. nih.gov Infections caused by pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis are a significant global health issue. frontiersin.org
A comprehensive study on a series of 2-phenyl-2H-indazole derivatives demonstrated their potent in vitro activity against these three protozoa. The research revealed that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored antiprotozoal activity. nih.gov
Key findings include:
All tested 2-phenyl-2H-indazole derivatives were more potent against E. histolytica than the parent 1H-indazole compound. nih.gov
Derivatives with a 4-chlorophenyl group (compound 2) and a 2-(trifluoromethyl)phenyl group (compound 20) showed exceptional potency against E. histolytica, with half-maximal inhibitory concentration (IC50) values below 0.050 µM. nih.gov
Against G. intestinalis, derivatives substituted with 2-chlorophenyl (compound 16) and 2-(trifluoromethyl)phenyl (compound 20) also displayed the best activity, with IC50 values under 0.050 µM. nih.gov
The compounds were generally found to be slightly more potent against E. histolytica and G. intestinalis compared to T. vaginalis. nih.gov
| Compound/Analogue | Protozoan Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-2H-indazole (Compound 2) | Entamoeba histolytica | <0.050 | nih.gov |
| 2-(2-(Trifluoromethyl)phenyl)-2H-indazole (Compound 20) | Entamoeba histolytica | <0.050 | nih.gov |
| 2-(2-chlorophenyl)-2H-indazole (Compound 16) | Giardia intestinalis | <0.050 | nih.gov |
| 2-(2-(Trifluoromethyl)phenyl)-2H-indazole (Compound 20) | Giardia intestinalis | <0.050 | nih.gov |
| 2-phenyl-2H-indazole (Parent Compound) | Trichomonas vaginalis | 0.140 | nih.gov |
Anti-inflammatory Properties
Indazole-containing compounds are well-established as anti-inflammatory agents, with drugs like benzydamine (B159093) and bendazac (B1667983) being used clinically. nih.gov Research into novel indazole analogues continues to explore their potential for treating inflammation, often by targeting key enzymes in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is highly expressed at sites of inflammation. tandfonline.com Selective COX-2 inhibitors are sought after as they can reduce inflammation with fewer gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Derivatives of the indazole scaffold have been specifically designed and synthesized as selective COX-2 inhibitors. A study focusing on the (aza)indazole series developed novel compounds with high affinity and selectivity for the COX-2 enzyme. Structural modifications led to the identification of a sulfonylamide derivative (compound 16) that exhibited effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. tandfonline.comnih.gov
Computational studies have further supported the potential of 1H-indazole analogues as potent COX-2 inhibitors. Molecular docking simulations of newly designed 1H-indazole compounds with the COX-2 enzyme showed significant binding affinities, with derivatives containing difluorophenyl and 4-methoxyphenyl (B3050149) groups yielding promising results. researchgate.net These findings suggest that the this compound core could be a valuable template for designing novel and selective anti-inflammatory agents.
| Compound Class/Analogue | Target | Activity (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| (Aza)indazole Sulfonylamide Derivative (Compound 16) | COX-2 | 0.409 µM | Excellent selectivity vs. COX-1 | tandfonline.comnih.gov |
| 1H-Indazole with difluorophenyl group | COX-2 (in silico) | Binding affinity: -9.11 kcal/mol | N/A | researchgate.net |
| 1H-Indazole with 4-methoxyphenyl group | COX-2 (in silico) | Binding affinity: -8.46 kcal/mol | N/A | researchgate.net |
Anti-Alzheimer's Disease Potential
The structural versatility of the indazole core has also led to its exploration in the context of neurodegenerative disorders like Alzheimer's disease. One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Research into the fusion of thiazole (B1198619) and indazole rings has yielded a class of compounds known as thiazolo[5,4-e]indazoles, which have been investigated as potential AChE inhibitors. Guided by molecular docking predictions, a series of these derivatives were synthesized and evaluated for their binding affinity to the AChE enzyme. nih.gov
The study found that several of the synthesized thiazoloindazole derivatives exhibited excellent binding affinities, comparable to or better than the approved Alzheimer's drug donepezil. Specifically, derivatives featuring a bis(trifluoromethyl)phenyl-triazolyl moiety showed strong interactions with key amino acid residues in the active site of the AChE enzyme. nih.gov These results highlight the potential of developing indazole-based compounds as novel therapeutic agents for Alzheimer's disease.
| Compound Class/Analogue | Target | Calculated Binding Affinity (ΔG_B) | Reference |
|---|---|---|---|
| Thiazolo[5,4-e]indazole derivatives (TI45a-c) | Acetylcholinesterase (AChE) | -8.8 to -9.3 kcal/mol | nih.gov |
| Thiazolo[5,4-e]indazole derivative (TI34c) | Acetylcholinesterase (AChE) | -9.2 kcal/mol | nih.gov |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -8.8 kcal/mol | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. researchgate.net Research has shown that various indazole derivatives possess the ability to inhibit these enzymes.
A study focused on the synthesis of 17 indazole derivatives identified one compound, designated as 4q, which exhibited potent and selective inhibitory activity against BuChE. researchgate.netmonash.eduum.edu.my Molecular docking simulations indicated that this selective inhibition was achieved through hydrophobic and polar interactions within the enzyme's binding site. researchgate.netmonash.eduum.edu.my Another investigation into thiazoloindazole-based compounds reported their potential as effective AChE inhibitors, with molecular docking studies suggesting that some nitroindazole-based derivatives could outperform the well-known AChE inhibitor, donepezil. acs.org
Furthermore, a series of novel benzo[d]oxazole derivatives, which can be considered structural analogues, were synthesized and evaluated as potential inhibitors of both AChE and BuChE. nih.gov Among the synthesized compounds, some demonstrated strong inhibitory activity against both enzymes, with IC50 values in the low micromolar range. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Indazole Analogues
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzo[d]oxazole derivative 6a | AChE | 1.03 | nih.gov |
| Benzo[d]oxazole derivative 6j | AChE | 1.35 | nih.gov |
| Benzo[d]oxazole derivative 6a | BuChE | 6.6 | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The unique redox metabolism in these parasites, which relies on trypanothione (B104310), presents a promising target for drug development. nih.gov
Inhibition of Leishmania trypanothione reductase (TryR)
Trypanothione reductase (TryR) is a crucial enzyme for the survival of Leishmania parasites, and its absence in humans makes it an attractive drug target. nih.govnih.gov Research has demonstrated that indazole analogues can effectively inhibit this enzyme. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents through the inhibition of Leishmania infantum TryR. nih.gov Molecular docking studies confirmed a stable binding of these compounds to the enzyme. nih.gov
In another study, a 3-indazole carboxamide was identified as an inhibitor of Leishmania mexicana Trypanothione Reductase. mdpi.com Further research on 5-nitroindazole (B105863) derivatives showed that several compounds exhibited significant activity against Leishmania amazonensis, with some being as active as the standard drug Amphotericin B against intracellular amastigotes. nih.gov Specifically, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) showed a 50% inhibitory concentration of 0.46 ± 0.01 µM against amastigotes. nih.gov These findings highlight that halogenated and otherwise substituted indazole scaffolds are promising for the development of new antileishmanial drugs targeting TryR. nih.gov
Table 2: Antileishmanial Activity of Selected Indazole Analogues
| Compound | Leishmania Species | Target Stage | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | Amastigotes | 0.46 ± 0.01 | nih.gov |
| Indazole Derivative 13 | L. major | Promastigotes | 38 | nih.gov |
| Indazole Derivative 11 | L. tropica | Promastigotes | 76 | nih.gov |
Other Biological Activities
Analogues of this compound have been investigated for a multitude of other pharmacological effects.
Anti-HIV Activity : 7-Bromo-4-chloro-1H-indazol-3-amine and its derivatives serve as crucial intermediates in the synthesis of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of HIV-1 infections. monash.edu This demonstrates the importance of the bromo-chloro-indazole scaffold in developing powerful antiviral agents.
Antidiabetic Activity : Indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This suggests a potential role for indazole analogues in managing type-II diabetes.
Antihypertensive Activity : A review of various indole (B1671886) and indazole analogues has highlighted their potential as antihypertensive agents, indicating that the indazole nucleus is a viable scaffold for the development of drugs targeting hypertension. um.edu.my
Neuroprotective Activity : Certain indazole derivatives have shown promise in the context of neurodegenerative diseases. researchgate.net For instance, oxadiazolylindazole compounds that act as sodium channel modulators have demonstrated neuroprotective effects on hippocampal neurons. acs.org Additionally, some 5-substituted indazole derivatives have exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net
Analgesic and Antipyretic Activities : A study of 4-substituted 1-methyl-1H-indazoles reported that some of these compounds displayed weak to moderate analgesic and antipyretic activities in animal models. nih.gov
Antioxidant Activity : Research on 5-substituted indazole derivatives has indicated that some of these compounds possess antioxidant properties. researchgate.net
Anticonvulsant Activity : The parent compound, indazole, has been identified as a potential anticonvulsant. It was shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice, with ED50 values of 39.9, 43.2, and 82.4 mg/kg, respectively. nih.gov Its anticonvulsant profile resembles that of gabapentin (B195806) and phenytoin. nih.gov
Antidepressant Activity : While direct studies on this compound analogues are limited, related heterocyclic systems like imidazoles and triazoles have been investigated for antidepressant effects, suggesting that the core azole structure may be relevant for this activity. oaji.net
Antiemetic Activity : The indazole scaffold is present in the established antiemetic drug Granisetron. pnrjournal.com Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting. pnrjournal.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylthiocholine iodide |
| Amphotericin B |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate |
| 7-Bromo-4-chloro-1H-indazol-3-amine |
| Donepezil |
| Gabapentin |
| Granisetron |
| Lenacapavir |
Future Directions and Therapeutic Potential of 4 Bromo 7 Chloro 1h Indazole in Drug Development
Optimization of Lead Compounds for Enhanced Efficacy and Selectivity
The optimization of lead compounds is a critical step in the drug discovery process, aiming to enhance the desired therapeutic effects while minimizing off-target activities. For 4-Bromo-7-chloro-1H-indazole, structure-activity relationship (SAR) studies will be instrumental in identifying key structural motifs responsible for biological activity. By systematically modifying the indazole core and its substituents, medicinal chemists can fine-tune the compound's properties to achieve greater efficacy and selectivity.
The presence of bromine and chlorine atoms at positions 4 and 7 respectively on the indazole ring provides distinct opportunities for synthetic elaboration. These halogen atoms can be readily displaced or transformed through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This chemical tractability is a significant advantage in the lead optimization phase.
Table 1: Potential Modifications for Lead Optimization of this compound
| Modification Site | Potential Functional Groups to Introduce | Desired Outcome |
| 4-Bromo Position | Aryl, heteroaryl, alkyl, amino groups | Enhance binding affinity, improve pharmacokinetic properties |
| 7-Chloro Position | Phenyl, pyridyl, piperazinyl moieties | Modulate selectivity, increase potency |
| 1H-Indazole Nitrogen | Alkyl chains, substituted benzyl (B1604629) groups | Alter solubility, metabolic stability |
Exploration of Novel Biological Targets and Therapeutic Applications
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This suggests that this compound and its derivatives could potentially interact with a variety of biological targets. High-throughput screening and target-based assays will be crucial in identifying novel molecular targets for this compound.
One area of significant interest is in the development of kinase inhibitors. The indazole scaffold is a well-established pharmacophore for targeting various kinases involved in cancer cell proliferation and survival. For instance, the drug Axitinib, which contains an indazole core, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Given this precedent, derivatives of this compound could be explored for their potential to inhibit other clinically relevant kinases.
Another promising avenue is the investigation of its antimicrobial properties. Research has shown that certain indazole analogues act as DNA gyrase inhibitors, exhibiting activity against Gram-positive bacteria. nih.gov The unique electronic properties conferred by the halogen substituents in this compound may lead to novel interactions with microbial targets.
Development of Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. For indazole derivatives, prodrug strategies have been successfully utilized to improve their pharmaceutical properties.
For this compound, a prodrug approach could involve masking the acidic N-H proton of the indazole ring with a cleavable moiety. This could enhance its oral absorption and allow for targeted release of the active compound at the site of action. The development of such prodrugs would require careful consideration of the enzymatic or chemical conditions required for their conversion to the parent drug.
Clinical Translation and Pre-clinical Studies
The path from a promising lead compound to a clinically approved drug is long and arduous, involving extensive pre-clinical and clinical studies. For this compound, the initial steps in this journey would involve comprehensive in vitro and in vivo testing to establish its efficacy and safety profile.
Pre-clinical studies would include evaluating the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action and dose-response relationship). Animal models of relevant diseases would be used to assess its therapeutic potential in a physiological setting. An important precursor to this is the development of scalable and efficient synthetic routes, such as the practical synthesis of the related 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir. nih.govchemrxiv.orgresearchgate.net
Should the pre-clinical data be favorable, the compound could then advance to clinical trials, which are conducted in a phased manner to evaluate its safety and efficacy in humans.
Combination Therapies Involving Indazole Derivatives
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple pathways simultaneously, thereby increasing therapeutic efficacy and overcoming drug resistance.
Indazole derivatives have shown promise in combination with other therapeutic agents. For example, in the context of cancer, an indazole-based compound could be combined with a standard chemotherapeutic agent or an immunotherapy drug. The goal would be to achieve a synergistic effect, where the combined effect of the two drugs is greater than the sum of their individual effects.
Future research could explore the potential of this compound and its derivatives in combination with existing therapies for various diseases. This would involve identifying rational drug combinations based on their mechanisms of action and then validating them in pre-clinical models.
Q & A
Basic: What are the preferred synthetic routes for 4-Bromo-7-chloro-1H-indazole, and how can regioselectivity be controlled?
Methodological Answer:
The synthesis typically involves bromination and chlorination of indazole precursors. For example, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in sulfuric acid, followed by chlorination at the 7-position via catalytic methods. Evidence from optimized protocols suggests using palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine to control selectivity . Key parameters include:
- Temperature control : Reactions performed at 0°C minimize side products during bromination.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Monitoring : TLC and GC-MS are critical for tracking regioselectivity and intermediate purity .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substitution patterns (e.g., δ 8.11 ppm for aromatic protons adjacent to bromine) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., m/z 251 for intermediates like 3-bromo-2,6-dichlorobenzonitrile) .
- GC-MS : Detects trace impurities (e.g., dibrominated byproducts) with sensitivity down to 2% .
- TLC : Silica gel plates with UV visualization monitor reaction progress and purity during synthesis .
Advanced: How can researchers resolve contradictions in reported yields for bromination reactions of indazole derivatives?
Methodological Answer:
Discrepancies in yields (e.g., 80% vs. lower in some studies) often arise from:
- Reagent purity : NBS must be freshly sublimated to avoid moisture-induced degradation.
- Acid concentration : Sulfuric acid (96%) is optimal; deviations reduce bromination efficiency .
- Workup protocols : Washing intermediates with ethyl acetate removes unreacted NBS, improving purity .
To validate results, replicate reactions under inert atmospheres and cross-validate yields with qNMR for accuracy .
Advanced: What safety precautions are critical when handling this compound?
Methodological Answer:
The compound exhibits hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Mitigation strategies include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .
- Storage : Keep in airtight containers at 2–8°C, away from light, to prevent decomposition .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?
Methodological Answer:
The compound is a precursor to HIV capsid inhibitors like lenacapavir. Key steps include:
- Amination : React with hydrazine under reflux to form 7-bromo-4-chloro-1H-indazol-3-amine, a critical intermediate .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce functional groups for target molecules .
Process optimization involves minimizing residual palladium (<10 ppm) via activated charcoal filtration .
Basic: How can researchers address low solubility of this compound in common solvents?
Methodological Answer:
- Co-solvent systems : Use DMSO:THF (1:1 v/v) to enhance solubility for NMR analysis.
- Heating : Gently warm to 40°C in DMF for reaction setups, followed by cooling to precipitate pure product .
- Sonication : Ultrasonic baths (30 min) improve dispersion in polar solvents like methanol .
Advanced: What strategies mitigate competing side reactions during chlorination of indazole derivatives?
Methodological Answer:
- Catalyst tuning : Use CuCl₂ instead of FeCl₃ to reduce over-chlorination.
- Stepwise halogenation : Brominate first, as bromine’s higher electronegativity directs subsequent chlorination to the 7-position .
- Stoichiometry control : Limit Cl₂ gas to 1.1 equivalents to avoid di-chlorinated byproducts .
Advanced: How can spectral data inconsistencies be resolved when characterizing synthetic intermediates?
Methodological Answer:
- 2D-NMR : COSY and HSQC experiments clarify ambiguous proton-carbon correlations (e.g., distinguishing C-4 vs. C-7 substituents) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm chemical shift assignments.
- Reference standards : Compare with commercially available indazole derivatives (e.g., 6-bromo-4-chloro-1H-indazole) for benchmarking .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Desiccation : Store with molecular sieves (3Å) to prevent hydrolysis.
- Temperature : Stable at –20°C for >1 year; avoid freeze-thaw cycles to prevent degradation .
- Light sensitivity : Amber glass vials reduce photolytic decomposition .
Advanced: How does this compound compare to its fluoro analog in drug discovery applications?
Methodological Answer:
- Bioactivity : The chloro derivative exhibits higher metabolic stability than 4-bromo-7-fluoro-1H-indazole due to reduced CYP450 interactions .
- Synthetic accessibility : Fluorination requires hazardous HF reagents, whereas chlorination uses safer CuCl₂ catalysis .
- Solubility : The fluoro analog has better aqueous solubility (logP 2.1 vs. 2.8 for chloro), impacting formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
